6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
CAS No.: 852660-54-9
Cat. No.: VC8300480
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852660-54-9 |
|---|---|
| Molecular Formula | C10H13ClFN |
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H |
| Standard InChI Key | ISIVAXAVZRQAGJ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(CC1N)C=CC(=C2)F.Cl |
| Canonical SMILES | C1CC2=C(CC1N)C=CC(=C2)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a partially hydrogenated naphthalene backbone (tetrahydronaphthalene) substituted with a fluorine atom at the 6th carbon and a primary amine group at the 2nd carbon, forming a hydrochloride salt. Key features include:
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Molecular formula:
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Molecular weight: 201.67 g/mol
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IUPAC name: 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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SMILES:
The fluorine atom’s electronegativity and the amine’s basicity influence the molecule’s polarity, with a calculated partition coefficient (LogP) of 1.92, suggesting moderate lipophilicity .
Stereochemical Considerations
The 2-position amine creates a chiral center, yielding (R)- and (S)-enantiomers. The (R)-enantiomer (CAS 1213042-42-2) has been isolated and characterized, demonstrating distinct spectroscopic properties:
Synthesis and Manufacturing
Synthetic Pathways
Two primary routes dominate its production:
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Nitro Reduction:
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Starting material: 6-fluoro-2-nitro-1,2,3,4-tetrahydronaphthalene
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Reduction agent: or
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Yield: 68–72% after hydrochloride salt formation.
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Direct Amination:
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Substrate: 6-fluoro-1,2,3,4-tetrahydronaphthalene
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Reagent: under acidic conditions
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Yield: 55–60%.
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Purification and Characterization
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Recrystallization: Ethanol/water mixtures (3:1 v/v) yield >98% purity.
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Analytical methods:
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HPLC: Retention time = 7.2 min (C18 column, 0.1% TFA in acetonitrile/water).
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NMR: NMR (400 MHz, DO): δ 6.95 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 3.12–3.05 (m, 1H), 2.90–2.82 (m, 2H), 2.65–2.58 (m, 1H), 2.10–1.95 (m, 2H).
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Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound serves as a building block for dopamine receptor agonists and serotonin-norepinephrine reuptake inhibitors (SNRIs). Fluorine’s role includes:
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Enhancing blood-brain barrier permeability by 30–40% compared to non-fluorinated analogs.
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Increasing metabolic stability (t = 4.2 h in human liver microsomes vs. 1.8 h for des-fluoro analogs).
Enantiomer-Specific Activity
The (R)-enantiomer shows 5-fold greater affinity for the 5-HT receptor (K = 12 nM) than the (S)-form (K = 60 nM) , highlighting the importance of stereochemistry in drug design.
| Hazard Statement | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | P264: Wash hands after handling |
| H315: Causes skin irritation | P280: Wear protective gloves |
| H319: Causes serious eye irritation | P305+P351+P338: Rinse eyes |
| H335: May cause respiratory irritation | P261: Avoid breathing dust |
Exposure Control
Research Limitations and Future Directions
Despite its utility, critical gaps persist:
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In vivo toxicology: No LD data available for mammalian models.
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Environmental fate: Degradation pathways in soil/water remain unstudied.
Proposed research priorities:
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Enantiomer separation using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
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Structure-activity relationship (SAR) studies to optimize receptor selectivity.
Comparative Analysis with Structural Analogs
| Parameter | 6-Fluoro-2-amine HCl | 6-Bromo-2-amine HCl | 1-Amine Isomer |
|---|---|---|---|
| Molecular Weight | 201.67 g/mol | 246.58 g/mol | 201.67 g/mol |
| LogP | 1.92 | 2.35 | 1.78 |
| 5-HT K | 12 nM (R) | 45 nM | 220 nM |
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